Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-
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Overview
Description
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- is a complex organic compound. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of a 4-chlorophenyl group, a 4-fluoro substituent, and a 2-furanylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- typically involves the condensation of 4-chlorobenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with 2-furanylmethylamine under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-[(4-chlorophenyl)methyl]-2-ethyl-
- Benzamide, N-(4-methylphenyl)-
- Benzamide, N-(5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl)-2-hydroxy-
Uniqueness
Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClFNO2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNO2/c20-16-7-3-14(4-8-16)12-22(13-18-2-1-11-24-18)19(23)15-5-9-17(21)10-6-15/h1-11H,12-13H2 |
InChI Key |
VWKZWVYXRLYPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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